Unii-6ryq64Z587
Overview
Description
Preparation Methods
The synthesis of CI-1015 involves several steps, starting with the preparation of enantiopure N-tert-butoxycarbonyl-2-aminocycloalkanones . The synthetic route includes the following key steps:
Formation of the adamantyl carbamate: This involves the reaction of adamantyl isocyanate with the appropriate amine.
Cyclohexylamine derivative synthesis: The cyclohexylamine derivative is synthesized through a series of reactions involving the protection and deprotection of functional groups.
Coupling reaction: The final step involves coupling the adamantyl carbamate with the cyclohexylamine derivative under specific reaction conditions to yield CI-1015.
Chemical Reactions Analysis
CI-1015 undergoes various chemical reactions, including:
Oxidation: CI-1015 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
CI-1015 exerts its effects by antagonizing cholecystokinin B receptors. This inhibition prevents the binding of cholecystokinin, a peptide hormone, to its receptor, thereby modulating various physiological responses. The molecular targets of CI-1015 include the cholecystokinin B receptors in the central nervous system, which are involved in regulating anxiety and pain perception .
Comparison with Similar Compounds
CI-1015 is unique compared to other cholecystokinin receptor antagonists due to its improved pharmacokinetic profile and selectivity for cholecystokinin B receptors . Similar compounds include:
L-365,260: A well-known cholecystokinin B receptor antagonist used in research for its anxiolytic properties.
CI-1015 stands out due to its enhanced oral bioavailability and brain penetration, making it a more effective candidate for therapeutic use .
Properties
CAS No. |
156672-01-4 |
---|---|
Molecular Formula |
C29H39N3O4 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-adamantyl N-[(2R)-1-[[(1S,2S)-2-hydroxycyclohexyl]amino]-3-(1H-indol-3-yl)-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C29H39N3O4/c1-29(27(34)31-24-8-4-5-9-25(24)33,15-21-16-30-23-7-3-2-6-22(21)23)32-28(35)36-26-19-11-17-10-18(13-19)14-20(26)12-17/h2-3,6-7,16-20,24-26,30,33H,4-5,8-15H2,1H3,(H,31,34)(H,32,35)/t17?,18?,19?,20?,24-,25-,26?,29+/m0/s1 |
InChI Key |
YKZVFJYBIIABAI-VZHOGKRISA-N |
SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC3CCCCC3O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@H]3CCCC[C@@H]3O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC3CCCCC3O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CI 1015 CI-1015 tricyclo(3.3.1.1)dec-2-yl-(1S-(1alpha(S)2beta)-2-((2-hydroxycyclohexyl)amino)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl)carbamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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